

# Application Note: Gas Chromatography-Mass Spectrometry of Fenthiaprop-p-ethyl

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## Compound of Interest

Compound Name: *Fenthiaprop-p-ethyl*

Cat. No.: *B15187611*

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## Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **Fenthiaprop-p-ethyl** using gas chromatography-mass spectrometry (GC-MS). **Fenthiaprop-p-ethyl**, a selective post-emergence herbicide, is crucial for controlling grass weeds in various broadleaf crops. The methodology presented herein is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a robust framework for sample preparation, instrumental analysis, and data interpretation.

## Introduction

**Fenthiaprop-p-ethyl**, with the chemical name ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate, belongs to the aryloxyphenoxypropionate class of herbicides.<sup>[1]</sup> Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. Due to its widespread use, the development of sensitive and specific analytical methods is imperative for residue analysis in environmental matrices and agricultural commodities, as well as for quality control in formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of such semi-volatile organic compounds. This document provides a detailed experimental protocol and expected analytical data for the GC-MS analysis of **Fenthiaprop-p-ethyl**.

## Experimental Protocol

### Sample Preparation

A generic sample preparation protocol for a soil matrix is provided below. This can be adapted for other matrices such as water or plant tissues with appropriate modifications.

- Extraction:
  - Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
  - Add 20 mL of acetonitrile.
  - Vortex for 1 minute to ensure thorough mixing.
  - Sonicate for 15 minutes in an ultrasonic bath.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Collect the supernatant (acetonitrile extract).
- Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
  - Transfer a 10 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 4000 rpm for 5 minutes.
  - Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

### GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized based on the specific instrumentation available.

Parameter	Value
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	280°C
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Analyzer	Quadrupole
Scan Range	m/z 50-450
Ion Source Temperature	230°C
Quadrupole Temperature	150°C

## Data Presentation

### Quantitative Data Summary

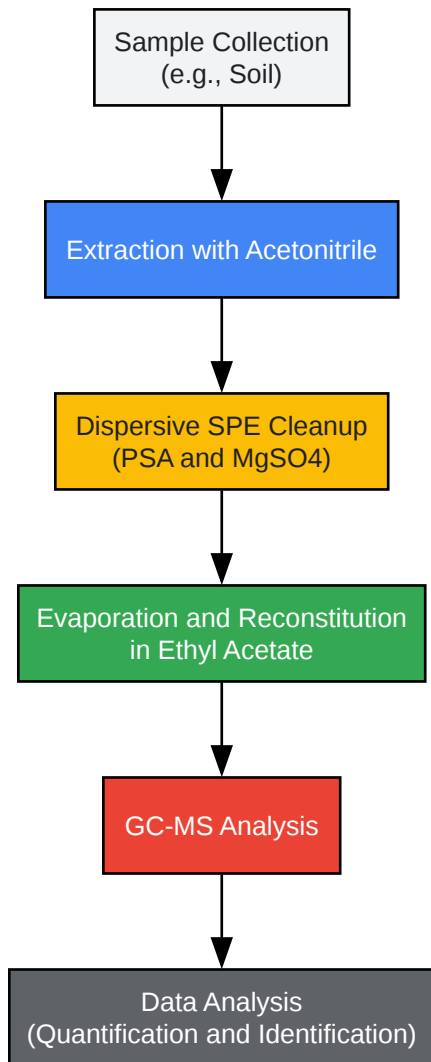
The following table summarizes the expected quantitative data for the GC-MS analysis of **Fenthiaprop-p-ethyl** based on the proposed method and the analysis of structurally similar compounds. The exact retention time and relative abundances may vary depending on the specific instrument and conditions used.

Analyte	Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Predicted Relative Abundance
Fenthiaprop-p-ethyl	~18-20	377/379 (Cl isotope pattern)	304/306 (100%), 258/260 (40%), 183 (30%), 155 (25%)

## Visualizations

## Experimental Workflow

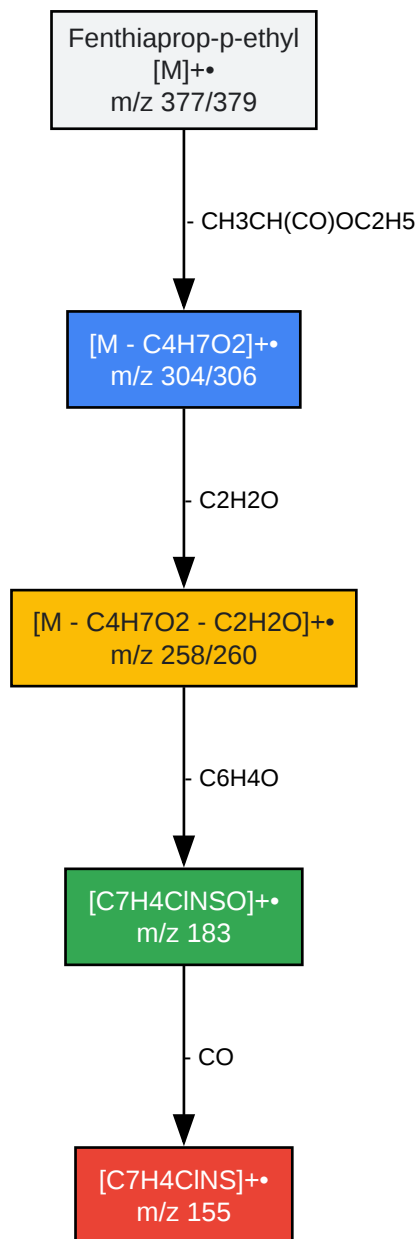
## Experimental Workflow for GC-MS Analysis of Fenthiaprop-p-ethyl



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Caption: Experimental Workflow for **Fenthiaprop-p-ethyl** Analysis.

## Predicted Fragmentation Pathway

Predicted EI Fragmentation Pathway of Fenthia-*p*-ethyl[Click to download full resolution via product page](#)Caption: Predicted Fragmentation of **Fenthia-*p*-ethyl**.

## Discussion

The presented GC-MS method provides a reliable approach for the analysis of **Fenthiaprop-p-ethyl**. The sample preparation procedure utilizing d-SPE is effective in removing interfering matrix components, leading to a cleaner extract and improved analytical performance. The GC parameters are optimized for good chromatographic separation and peak shape.

The predicted fragmentation pattern is based on the common fragmentation pathways of aryloxyphenoxypropionate herbicides. The molecular ion at  $m/z$  377/379 is expected to be observed. The base peak is predicted to be at  $m/z$  304/306, resulting from the cleavage of the propionate ethyl ester group. Subsequent fragmentations are expected to involve losses of small neutral molecules, leading to the other characteristic ions listed in the data table. It is crucial to confirm this predicted fragmentation pattern with an analytical standard of **Fenthiaprop-p-ethyl**.

## Conclusion

This application note provides a detailed and robust GC-MS method for the analysis of **Fenthiaprop-p-ethyl**. The protocol is suitable for a variety of applications, including environmental monitoring, food safety analysis, and quality control. The provided experimental details, quantitative data summary, and visual diagrams of the workflow and predicted fragmentation serve as a valuable resource for researchers and scientists in the field.

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## References

- 1. Fenthiaprop ethyl (Ref: Hoe 35609)-Pesticide database [wppdb.com]
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